Vardenafil is used in adult men to treat erectile dysfunction (impotence). It may also be used for purposes not listed in the medication guide . It belongs to a group of medicines called phosphodiesterase 5 (PDE5) inhibitors .
A new, convergent synthetic route for the process optimization of vardenafil (Levitra), a potent and effective PDE5 inhibitor, is described. Key improved steps in the preparative process are that the chlorosulfonation reaction is at the beginning and the dehydration-cyclisation reaction is at a later stage so that the synthetic route has a better overall yield and simpler workup operations .
A detailed procedure for simultaneous analysis of typical ED drugs (sildenafil, vardenafil, tadalafil) and their metabolites in human blood and urine by isotope dilution liquid chromatography-tandem mass spectrometry (LC–MS–MS) has been established .
Vardenafil oxopiperazine is classified as a pharmaceutical compound, specifically a PDE5 inhibitor. It is derived from the imidazotriazinone class of compounds and is chemically known as 2-[2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)-phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one. The compound is commonly marketed under the brand name Levitra and is used primarily to treat erectile dysfunction in men.
The synthesis of vardenafil involves several key steps:
Vardenafil has a complex molecular structure characterized by several functional groups:
The structural analysis indicates that the arrangement of atoms within vardenafil allows it to effectively mimic cyclic guanosine monophosphate (cGMP), facilitating its role as a PDE5 inhibitor .
Vardenafil undergoes various chemical reactions relevant to its synthesis and metabolism:
Vardenafil's mechanism of action involves:
Compared to other PDE5 inhibitors like sildenafil and tadalafil, vardenafil demonstrates higher potency due to its structural differences that enhance binding affinity for the enzyme .
Vardenafil exhibits distinct physical and chemical properties:
The pharmacokinetic profile indicates that vardenafil has a bioavailability of approximately 15%, with peak plasma concentrations reached within 30 minutes to 2 hours after administration .
Vardenafil's primary application is in treating erectile dysfunction. Its ability to enhance penile blood flow makes it a valuable therapeutic option for men experiencing this condition. Additionally, ongoing research explores potential applications in other areas such as pulmonary hypertension due to its vasodilatory effects.
Vardenafil Oxopiperazine (IUPAC name: 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one) is a structurally modified derivative of the phosphodiesterase type 5 (PDE5) inhibitor vardenafil. Its molecular formula is C21H26N6O5S, corresponding to a molecular weight of 474.54 g/mol [3] [7]. The core structure consists of three key moieties:
The compound typically exists as an off-white crystalline solid with a melting point exceeding 240°C (with decomposition) [3] [9]. Its three-dimensional conformation enables specific molecular interactions critical for its function as a PDE5 inhibitor impurity or analogue.
Table 1: Key Structural Features of Vardenafil Oxopiperazine
Structural Element | Chemical Group | Role/Property |
---|---|---|
Aromatic Core | 2-Ethoxyphenyl ring | Scaffold for sulfonamide attachment; conserves vardenafil’s spatial orientation. |
Sulfonamide Linkage | –SO2– group | Connects phenyl ring to heterocyclic amine; influences electronic properties. |
Heterocyclic Amine | 1-(3-Oxopiperazinyl) (Oxopiperazine) | Alters polarity and hydrogen-bonding vs. vardenafil’s ethylpiperazine. |
Pharmacophore | 5-Methyl-7-propylimidazotriazinone | Binds PDE5 catalytic site; conserved from parent vardenafil. |
Vardenafil Oxopiperazine diverges from vardenafil (C23H32N6O4S) primarily in its piperazine ring modification. While vardenafil contains a 4-ethylpiperazine sulfonamide, the oxopiperazine derivative features a carbonyl group at position 3 of the piperazine ring, reducing basicity and increasing polarity [3] [8]. This structural change arises from:
The oxopiperazine modification reduces molecular weight by 44 Da compared to vardenafil and alters solubility. The carbonyl group introduces a hydrogen-bond acceptor, potentially affecting crystal packing and stability [8] [9]. Despite these changes, the conserved imidazo-triazinone core allows maintained, though potentially attenuated, PDE5 affinity.
Table 2: Structural and Property Comparison with Vardenafil
Parameter | Vardenafil Oxopiperazine | Vardenafil | Biological Implication |
---|---|---|---|
Molecular Formula | C21H26N6O5S | C23H32N6O4S | Altered metabolism and detection. |
Piperazine Substitutent | 3-Oxopiperazine | 4-Ethylpiperazine | Reduced basicity; increased polarity. |
Molecular Weight | 474.54 g/mol | 488.60 g/mol | Impacts chromatographic retention. |
Key Functional Change | Carbonyl group at piperazine C3 | Ethyl group at piperazine N4 | Enhanced hydrogen-bonding capacity. |
Vardenafil Oxopiperazine is characterized using complementary spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Fourier-Transform Infrared (FT-IR) SpectroscopyStrong absorptions appear at 1,700 cm−1 (oxopiperazine C=O stretch), 1,340 cm−1 and 1,150 cm−1 (sulfonamide S=O asymmetric/symmetric stretches), and 1,650 cm−1 (imidazotriazinone C=O). The absence of vardenafil’s piperazine C–H bending (1,450 cm−1) further differentiates the analogue [5] [9].
Table 3: Diagnostic Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
1H NMR | δ 1.40 ppm (t, 3H) | Ethoxy group (–OCH2CH3) |
δ 3.65 ppm (s, 4H) | Oxopiperazine methylenes (–N–CH2–C(=O)–N–CH2–) | |
FT-IR | 1,700 cm−1 (strong) | Oxopiperazine carbonyl stretch |
1,650 cm−1 (strong) | Imidazotriazinone carbonyl stretch | |
HRMS | m/z 475.1763 [M+H]+ | Molecular ion confirmation |
m/z 324.0 [M−C6H11N3O]+ | Fragment after oxopiperazine loss |
While single-crystal X-ray diffraction data for vardenafil oxopiperazine remains limited in public literature, its solid-state properties are inferred from related analogues and degradation studies:
The absence of comprehensive crystallographic data highlights a research gap, necessitating further studies to elucidate precise packing motifs and polymorphism.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4